molecular formula C6H12N2O B13909470 3-Amino-4-methylpent-2-enamide

3-Amino-4-methylpent-2-enamide

Cat. No.: B13909470
M. Wt: 128.17 g/mol
InChI Key: NVRRUBMABQOKDM-HYXAFXHYSA-N
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Description

3-Amino-4-methylpent-2-enamide is an enamide derivative featuring an amino group at position 3 and a methyl substituent at position 4 on a pent-2-enamide backbone.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-3-amino-4-methylpent-2-enamide

InChI

InChI=1S/C6H12N2O/c1-4(2)5(7)3-6(8)9/h3-4H,7H2,1-2H3,(H2,8,9)/b5-3-

InChI Key

NVRRUBMABQOKDM-HYXAFXHYSA-N

Isomeric SMILES

CC(C)/C(=C/C(=O)N)/N

Canonical SMILES

CC(C)C(=CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-amino-4-methylpent-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-2-en-1-ol and an amine source.

    Reaction Conditions: The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamide bond. Common dehydrating agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-amino-4-methylpent-2-enamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-amino-4-methylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(Z)-3-amino-4-methylpent-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-3-amino-4-methylpent-2-enamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

3-Amino-4-methylpent-2-enamide
  • Backbone : Pent-2-enamide (α,β-unsaturated amide).
  • Substituents: Amino (-NH₂) at C3, methyl (-CH₃) at C4.
  • Key Properties : Conjugation between the double bond and amide group may enhance stability and electronic delocalization.
(3Z)-4-[(4-Methylphenyl)amino]-3-penten-2-one ()
  • Backbone: Pent-3-en-2-one (enone).
  • Substituents: Aromatic amino (-NH-C₆H₄-CH₃) at C4.
  • Key Differences: The enone system (C=O) is more electrophilic than the enamide, favoring Michael addition reactions.
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride ()
  • Backbone : Propanamide.
  • Substituents : Fluorinated benzyl group at C2, methylamide (-NCH₃).
  • Key Differences : The fluorophenyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility. This contrasts with the target compound’s simpler methyl substituent .
2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-thiazol-2-yl]-4-methylpentanamide (S5c) ()
  • Backbone : Pentanamide.
  • Substituents : Hydrazinylcarbonyl-thiazole at N-position.
  • Key Differences: The thiazole-hydrazine moiety introduces hydrogen-bonding capacity and heterocyclic reactivity, which may enhance biological activity compared to the target compound’s amino-methyl motif .
3,3-Dimethylpent-4-enamide ()
  • Backbone : Pent-4-enamide.
  • Substituents : Dimethyl (-CH(CH₃)₂) at C3.
  • The geminal dimethyl group increases steric hindrance, affecting conformational flexibility .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
This compound Not reported Moderate (polar) Enamide, -NH₂, -CH₃
(3Z)-4-[(4-Methylphenyl)amino]-3-penten-2-one Not reported Low (non-polar) Enone, aromatic -NH
S5c () 180–182 Low (DMSO) Thiazole, hydrazine, -CH₃
3,3-Dimethylpent-4-enamide Not reported Low (non-polar) Enamide, -CH(CH₃)₂
  • Notes: The amino group in this compound likely improves aqueous solubility compared to non-polar analogs like 3,3-dimethylpent-4-enamide. However, its solubility may be lower than hydrochloride salts (e.g., ’s compound) .

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